molecular formula C7H9BrN2O B15321959 2-Bromo-3-(hydrazinylmethyl)phenol

2-Bromo-3-(hydrazinylmethyl)phenol

Cat. No.: B15321959
M. Wt: 217.06 g/mol
InChI Key: MHFWENIOCUYMRP-UHFFFAOYSA-N
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Description

2-Bromo-3-(hydrazinylmethyl)phenol is an organic compound that features a bromine atom, a hydrazinylmethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(hydrazinylmethyl)phenol can be achieved through several methodsThe bromination can be carried out using brominating agents such as diethyl dibromomalonate under neutral conditions . The hydrazinylmethyl group can be introduced through nucleophilic substitution reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazinylmethyl group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenols and hydrazines.

Scientific Research Applications

2-Bromo-3-(hydrazinylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(hydrazinylmethyl)phenol
  • 2-Bromo-3-(methylhydrazinyl)phenol
  • 2-Chloro-3-(hydrazinylmethyl)phenol

Uniqueness

2-Bromo-3-(hydrazinylmethyl)phenol is unique due to the specific positioning of the bromine and hydrazinylmethyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and hydrazinylmethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-3-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9BrN2O/c8-7-5(4-10-9)2-1-3-6(7)11/h1-3,10-11H,4,9H2

InChI Key

MHFWENIOCUYMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)CNN

Origin of Product

United States

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